灵芝酸 Lm2

描述

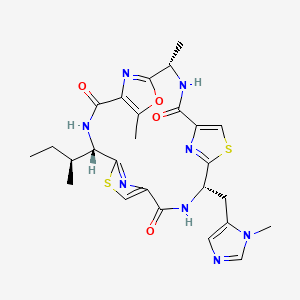

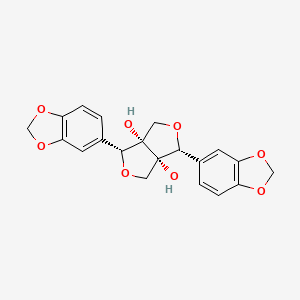

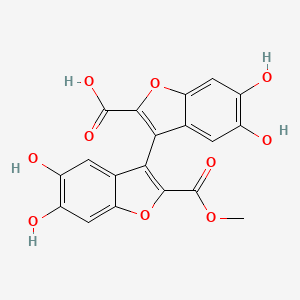

Ganoderic acid Lm2 (GA-Lm2) is a triterpenoid compound derived from the Ganoderma lucidum mushroom, also known as the Reishi mushroom. It has been studied for its potential health benefits, including anti-inflammatory, anti-oxidant, anti-cancer, and anti-microbial activities. GA-Lm2 has been isolated from the fruiting bodies of G. lucidum and is known to be one of the most abundant triterpenoids in this species. The structure of GA-Lm2 is characterized by a tricyclic ring system, composed of three six-membered rings and two five-membered rings.

科学研究应用

癌症治疗增强

灵芝酸,包括灵芝酸 Lm2,已显示出增强癌症治疗的潜力。具体来说,发现相关化合物灵芝酸 A 抑制 JAK-STAT3 信号通路,从而使 HepG2 肝癌细胞对常见化疗剂顺铂敏感 (Yao, Li, Xu, & Lü, 2012)。类似地,灵芝酸 DM 诱导人乳腺癌细胞的 DNA 损伤、细胞周期停滞和凋亡,表明其作为抗癌剂的潜力 (Wu 等人,2012)。

生物合成途径

研究this compound 等灵芝酸的生物合成途径对于了解它们的生产及其在治疗用途中的潜在修饰至关重要。例如,对来自灵芝的细胞色素 P450 基因的研究揭示了灵芝酸的生物合成 (Yang 等人,2018)。

保肝特性

灵芝酸因其保肝作用而受到探索。一项研究表明,灵芝酸负载固体脂质纳米颗粒显着恢复了肝毒性模型中血清肝标志物和抗氧化酶的水平 (Shafique 等人,2019)。

抗糖尿病作用

This compound 和相关化合物已被研究其在治疗糖尿病中的潜力。一项研究强调了灵芝酸对链脲佐菌素诱导的大鼠糖尿病和炎症的保护作用 (Ren, 2019)。

抗病毒特性

灵芝酸已显示出对 HIV-1 等病毒的疗效。一项研究从灵芝中鉴定出化合物,包括灵芝酸,这些化合物抑制 HIV-1 蛋白酶,这是病毒生命周期中的关键酶 (El-mekkawy 等人,1998)。

作用机制

了解灵芝酸的分子机制对其治疗应用至关重要。一项综述重点关注了各种灵芝酸(包括酸 Lm2)在功能性食品和营养品中的药理活性及其潜在应用 (Liang 等人,2019)。

安全和危害

未来方向

The future directions for research on Ganoderic Acid Lm2 and other ganoderic acids include determining the basis of diversification of different types of ganoderic acids isolated with different bioactivities . There is also interest in exploring viable avenues for hyper-production of ganoderic acids .

作用机制

Target of Action

Ganoderic Acid Lm2, a natural terpenoid isolated from the fungus Ganoderma lucidum, has potential anti-tumor activity . The primary targets of Ganoderic Acid Lm2 are the proteins p53 and MDM2 . The p53 protein is a tumor suppressor that regulates the cell cycle and prevents cancer formation . MDM2 is a negative regulator of the p53 pathway .

Mode of Action

Ganoderic Acid Lm2 interacts with its targets, leading to changes in cellular processes. It may inhibit the interaction of MDM2 and p53 by binding to MDM2 . This interaction can induce apoptosis (programmed cell death) by regulating the p53 signaling pathway .

Biochemical Pathways

Ganoderic Acid Lm2 affects the p53-MDM2 pathway . This pathway is crucial in regulating cell growth and death, and its disruption can lead to cancer . By interacting with MDM2, Ganoderic Acid Lm2 can prevent the degradation of p53, allowing it to accumulate and exert its tumor-suppressing effects .

Pharmacokinetics

It’s known that ganoderic acids are usually produced at very low concentrations and the producing mushroom requires tedious field cultivation for industrial application .

Result of Action

The molecular and cellular effects of Ganoderic Acid Lm2’s action primarily involve the induction of apoptosis in cancer cells . By inhibiting the interaction of MDM2 and p53, Ganoderic Acid Lm2 allows p53 to accumulate and trigger the programmed death of cancer cells .

Action Environment

The action of Ganoderic Acid Lm2 can be influenced by various environmental factors. For instance, the biosynthesis of Ganoderic acids can be regulated by environmental factors such as nutritional conditions, physical means, and single chemical or biological signals . Various signaling molecules (such as ROS, Ca 2+, NO, H 2 S, cAMP, and so on) are involved in Ganoderic Acid biosynthesis regulation in response to environmental factors . These factors can affect the production and efficacy of Ganoderic Acid Lm2.

生化分析

Biochemical Properties

Ganoderic Acid Lm2 plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the extensive oxidation processes that convert lanosterol to ganoderic acids . Additionally, Ganoderic Acid Lm2 has been shown to inhibit matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix components . This inhibition is significant in its anti-tumor activity, as it prevents cancer cells from invading surrounding tissues.

Cellular Effects

Ganoderic Acid Lm2 exerts multiple effects on various cell types and cellular processes. It has been observed to induce apoptosis in cancer cells while having minimal effects on normal cells . This selective cytotoxicity is partly due to its ability to modulate cell signaling pathways, such as the MAPK pathway, and influence gene expression related to cell survival and apoptosis . Furthermore, Ganoderic Acid Lm2 impacts cellular metabolism by enhancing the immune response and reducing inflammation .

Molecular Mechanism

The molecular mechanism of Ganoderic Acid Lm2 involves several key processes. It binds to specific biomolecules, such as β-catenin in the Wnt signaling pathway, inhibiting its activity and preventing the proliferation of cancer cells . Additionally, Ganoderic Acid Lm2 can inhibit the activity of cytochrome P450 enzymes, leading to reduced synthesis of cholesterol and other sterols . These interactions result in changes in gene expression that promote apoptosis and inhibit tumor growth .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ganoderic Acid Lm2 have been observed to change over time. The compound is relatively stable under controlled conditions, but its activity can degrade over extended periods . Long-term studies have shown that Ganoderic Acid Lm2 maintains its anti-tumor activity for several months when stored properly . Its efficacy may decrease if exposed to light or higher temperatures for prolonged periods .

Dosage Effects in Animal Models

The effects of Ganoderic Acid Lm2 vary with different dosages in animal models. At lower doses, it has been shown to enhance immune function and reduce tumor growth without significant adverse effects . At higher doses, Ganoderic Acid Lm2 can cause toxicity, including liver damage and gastrointestinal disturbances . These findings highlight the importance of determining the optimal dosage for therapeutic use.

Metabolic Pathways

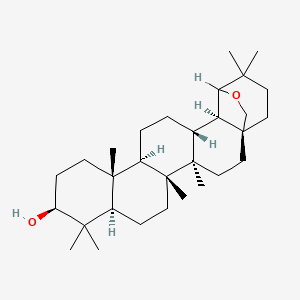

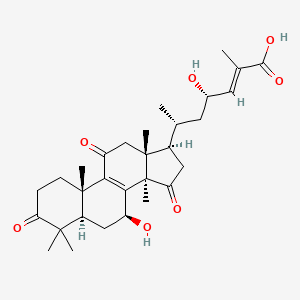

Ganoderic Acid Lm2 is involved in several metabolic pathways, primarily through the mevalonate pathway . This pathway uses acetyl-coenzyme A as a substrate to produce intermediate compounds that eventually form ganoderic acids . The compound interacts with enzymes such as HMG-CoA reductase, which plays a critical role in the synthesis of mevalonate . These interactions can affect metabolic flux and the levels of various metabolites involved in sterol biosynthesis .

Transport and Distribution

Within cells and tissues, Ganoderic Acid Lm2 is transported and distributed through specific transporters and binding proteins . It has been observed to accumulate in certain tissues, such as the liver and spleen, where it exerts its pharmacological effects . The compound’s distribution is influenced by its interactions with transport proteins that facilitate its movement across cellular membranes .

Subcellular Localization

Ganoderic Acid Lm2 is localized in various subcellular compartments, including the cytoplasm and nucleus . Its activity and function are affected by its localization, as it can interact with different biomolecules in these compartments . Post-translational modifications, such as phosphorylation, may also play a role in directing Ganoderic Acid Lm2 to specific organelles . These modifications can influence its stability and activity within the cell .

属性

IUPAC Name |

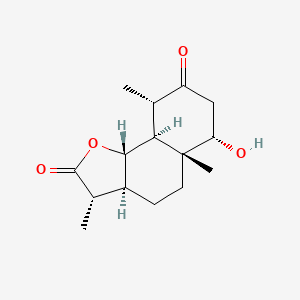

(E,4S,6R)-4-hydroxy-6-[(5R,7S,10S,13R,14R,17R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h11,15,17-19,21,31-32H,8-10,12-14H2,1-7H3,(H,36,37)/b16-11+/t15-,17+,18-,19+,21+,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVIVANDTNNUXRH-LEWHDHFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C=C(C)C(=O)O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C[C@@H](/C=C(\C)/C(=O)O)O)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)H-pyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B1245955.png)

![methyl (2E,5Z)-6-chloro-3-methoxy-5-[[[(E)-7-methoxytetradec-4-enoyl]-methylamino]methyl]hexa-2,5-dienoate](/img/structure/B1245958.png)